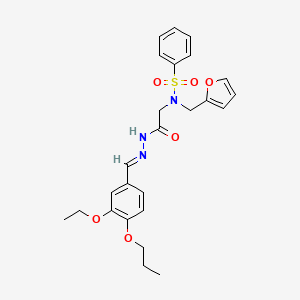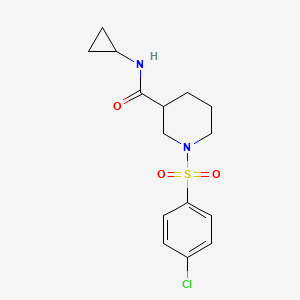
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide, also known as HQMMA, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained interest in recent years due to its potential for use in the development of new drugs and therapies. In
Mecanismo De Acción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide works by inhibiting the activity of specific enzymes and proteins in the body. It has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and induce apoptosis in cancer cells. This compound has also been found to have a neuroprotective effect and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, making it a useful tool for studying the mechanisms of various biological processes. However, one limitation is that this compound has not yet been extensively studied in vivo, so its effects on living organisms are not well understood.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide. One area of interest is its potential use in the development of new drugs and therapies for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its use as a tool for studying the mechanisms of various biological processes. Additionally, further research is needed to better understand the in vivo effects of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide involves the reaction of 2-methoxybenzylamine and 2-hydroxy-3-quinolinecarboxaldehyde in the presence of 3-methyl-2-butanone. The resulting product is purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-methylbutanamide has been studied for its potential use in the development of new drugs and therapies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its ability to inhibit the growth of certain bacteria and fungi.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)12-21(25)24(19-10-6-7-11-20(19)27-3)14-17-13-16-8-4-5-9-18(16)23-22(17)26/h4-11,13,15H,12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTCBQXRXNDNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)



![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)

![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)


